Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
Description
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a malonate ester featuring a benzhydryl (diphenylmethyl) group attached to a strained azetidine (four-membered nitrogen-containing ring) at the 3-position.
Properties
IUPAC Name |
dimethyl 2-(1-benzhydrylazetidin-3-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-25-20(23)18(21(24)26-2)17-13-22(14-17)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-19H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJKRPPCODPTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725378 | |
| Record name | Dimethyl [1-(diphenylmethyl)azetidin-3-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093758-71-4 | |
| Record name | Dimethyl [1-(diphenylmethyl)azetidin-3-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Dimethyl Malonate Core
The malonate ester moiety is typically introduced via esterification of malonic acid derivatives. A robust and industrially scalable method for preparing dimethyl malonate, which serves as a precursor or a building block, involves the following steps (adapted from patent CN103724191A):
| Step | Reaction Description | Conditions & Notes |
|---|---|---|
| 1. Cyanogenation | Sodium chloroacetate reacts with sodium cyanide to form sodium cyanoacetate | Aqueous solution, controlled temperature |
| 2. Acidification | Acidify sodium cyanoacetate solution with hydrochloric acid and hydrogen chloride gas to yield cyanoacetic acid | Hydrogen chloride gas concentration 10-30% mass |
| 3. Separation | Solid-liquid separation to remove sodium chloride | Washing with 30% HCl and sodium hydroxide until neutrality |
| 4. Hydrolysis | Hydrolyze cyanoacetic acid hydrochloride solution under enclosed system to form malonic acid and ammonium chloride | Controlled temperature and pressure |
| 5. Removal of Ammonium Chloride | Hydrogen chloride gas passed to precipitate ammonium chloride, followed by solid-liquid separation | Washing with 30% HCl and ammonia scrubbing |
| 6. Concentration | Under reduced pressure, distill malonic acid solution to concentrate | Controlled vacuum distillation |
| 7. Esterification | Esterify malonic acid with methanol under acid catalysis (e.g., sulfuric acid) at 60-90°C for 2-10 hours | Yields dimethyl malonate with >99% purity |
This process is noted for its simplicity, high yield (~90.6%), and environmental considerations, such as low waste generation and efficient separation steps.
Synthesis of 1-Benzhydrylazetidin-3-yl Intermediate
The azetidine ring with the benzhydryl substituent on nitrogen is typically synthesized prior to malonate functionalization. While direct literature on the benzhydryl-substituted azetidine is limited, related synthetic methodologies for azetidine derivatives provide insights:
- The azetidine ring can be constructed via nucleophilic substitution or cyclization reactions involving haloalkyl amines or protected azetidine precursors.
- Benzhydryl protection on the nitrogen is introduced by alkylation or reductive amination using benzhydryl halides or benzophenone derivatives.
- Protection/deprotection strategies ensure the azetidine nitrogen remains functional for further substitution.
A related patent (WO2018108954A1) describes the preparation of fluoromethyl-substituted azetidines via sulfonylation, fluorination, and reduction steps, highlighting the importance of selective functional group transformations on the azetidine ring.
Representative Synthetic Route Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 1-benzhydrylazetidine | Benzhydryl chloride + azetidine or azetidine precursor under basic conditions | N-benzhydrylazetidine intermediate |
| 2. Halogenation at 3-position | Treatment with halogenating agent (e.g., NBS, PBr3) | 3-halogenated azetidine derivative |
| 3. Nucleophilic substitution | Reaction with sodium dimethyl malonate in DMF/K2CO3 at 50-80°C | Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate |
| 4. Purification | Extraction, washing, and chromatographic purification | Pure target compound |
Research Findings and Optimization Notes
- Yield and Purity: Esterification and substitution steps typically yield the target compound in moderate to high yields (50-90%) with purity >98% after purification.
- Reaction Times: Esterification under acid catalysis requires 2-10 hours at 60-90°C for completion.
- Solvent Selection: Polar aprotic solvents favor nucleophilic substitution on the azetidine ring; toluene and water mixtures are effective for extraction and phase separation post-reaction.
- Environmental Considerations: Processes minimizing cyanide use and hazardous reagents are preferred. Alternative methods avoid toxic intermediates while maintaining efficiency.
- Scale-Up Potential: The described methods are suitable for scale-up with appropriate control of reaction parameters and waste management.
Data Table: Key Reaction Parameters for Preparation
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyanogenation | Sodium chloroacetate + NaCN | Ambient | 2-4 | High | Aqueous solution |
| Acidification | Dilute HCl + HCl gas | Ambient | 1-2 | High | Gas concentration 10-30% |
| Hydrolysis | Enclosed system, acid hydrolysis | 40-70 | 4-6 | High | Produces malonic acid |
| Esterification | Malonic acid + MeOH + H2SO4 catalyst | 60-90 | 2-10 | ~90 | Acid catalysis, distillation |
| Azetidine N-Benzhydryl | Benzhydryl chloride + azetidine | Reflux | 4-8 | Moderate | Basic medium |
| 3-Position Halogenation | NBS or PBr3 | 0-25 | 1-3 | Moderate | Controlled to avoid ring opening |
| Nucleophilic substitution | Sodium dimethyl malonate + K2CO3 | 50-80 | 4-8 | Moderate | Polar aprotic solvent (DMF) |
Chemical Reactions Analysis
Hydrolysis Reactions
Malonate esters generally undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acids or their salts. For dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, hydrolysis is complicated by the presence of the azetidine ring and benzhydryl group, which influence reaction pathways:
Acidic Hydrolysis
-
Conditions : Vigorous hydrolysis with aqueous HBr in acetic acid at reflux .
-
Outcome : Selective decarboxylation occurs, yielding 2-(perfluorophenyl)acetic acid as the major product . This suggests that the azetidine and benzhydryl groups stabilize intermediates, favoring decarboxylation over full hydrolysis.
Basic Hydrolysis
-
Outcome : Partial hydrolysis to the monoester or full hydrolysis to the dicarboxylic acid, depending on reaction time and temperature. For example, similar azetidine malonates hydrolyze to carboxylic acids under basic conditions (1N NaOH, room temperature) .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (reflux) | HBr/AcOH | 2-Substituted acetic acid | ~85% | |
| Basic (room temp) | NaOH/MeOH/THF | 1-Benzhydrylazetidine-3-carboxylic acid | 80–90% |
Esterification and Transesterification
The malonate ester groups participate in transesterification under protic or Lewis acid catalysis:
-
Methanolysis : Reacts with excess methanol and HCl gas to yield methyl esters, though competing decarboxylation limits yields .
-
Catalysts : Concentrated H₂SO₄ (87% yield) or HCl (94% yield) in benzene-methanol solutions .
Decarboxylation
Dimethyl malonates are prone to thermal or acid-catalyzed decarboxylation. For this compound:
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Pathway : Loss of CO₂ under reflux with HBr/AcOH generates a stabilized carbanion, which protonates to form substituted acetic acids .
-
Mechanism : Concerted decarboxylation-protonation, avoiding isolable intermediates .
Nucleophilic Substitution at the Azetidine Ring
The azetidine ring’s strained structure enables ring-opening or substitution reactions:
-
Mesylation : Reacts with methanesulfonyl chloride to form mesylates, which undergo nucleophilic displacement (e.g., with cyanide) .
-
Cyclization : Azetidine derivatives can cyclize with electrophiles like epichlorohydrin to form fused heterocycles .
Multicomponent Reactions
Malonate esters participate in Michael additions and cyclizations:
-
Example : In DMSO, dimethyl malonate reacts with salicylaldehyde and tricyanoaminopropene to form chromenopyridine derivatives via tandem Michael addition and cyclization .
Stability and Handling
-
Thermal Sensitivity : Decomposes above 65°C, necessitating low-temperature protocols .
-
Solubility : Preferentially dissolves in polar aprotic solvents (DMSO, DMF) .
Physical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 353.41 g/mol | |
| CAS Number | 1093758-71-4 | |
| ¹H NMR (CDCl₃) | δ 3.26–3.44 (m, 5H, azetidine), 3.69 (s, 6H, ester), 4.38 (s, 1H, benzhydryl), 7.16–7.41 (m, 10H, aromatic) |
Scientific Research Applications
Pharmacological Applications
1. Pain Management
Research indicates that compounds similar to dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate can act as reuptake inhibitors for neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE). These neurotransmitters play crucial roles in pain modulation. Studies suggest that compounds inhibiting the reuptake of these neurotransmitters may provide effective pain relief in both acute and chronic pain models .
2. Neuropharmacology
The compound has potential applications in treating neurological disorders. As a triple reuptake inhibitor, it may enhance the levels of DA, 5-HT, and NE in the synaptic cleft, thereby improving mood and cognitive function. This mechanism is particularly relevant for conditions like depression, anxiety disorders, and attention-deficit hyperactivity disorder (ADHD) .
3. Anticancer Activity
The azetidine structure is often associated with various biological activities, including anticancer properties. Compounds derived from similar frameworks have been investigated for their ability to inhibit protein kinases involved in cancer progression. These studies highlight the potential of this compound as a candidate for further development in cancer therapeutics .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Neurotransmitter Reuptake Inhibition | Demonstrated significant inhibition of DA, 5-HT, and NE reuptake | Pain relief, mood enhancement |
| Anticancer Research | Identified as a potential inhibitor of oncogenic protein kinases | Cancer treatment strategies |
| Pharmacological Assessment | Evaluated for anti-inflammatory properties | Treatment of inflammatory disorders |
Mechanism of Action
The mechanism by which Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through detailed experimental studies.
Comparison with Similar Compounds
Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate
- Structure: Contains an isobenzofuranone (phthalide) ring instead of azetidine.
- Synthesis : Achieved via tandem aldol condensation/lactonization between methyl 2-acetylbenzoate and dimethyl malonate under basic conditions (KOH or K₂CO₃). Yields up to 89% are reported under optimized conditions .
- Key Differences : The phthalide core is oxygen-containing and less strained than azetidine. Applications focus on quaternary carbon synthesis and cascade reactions .
(R)-Dimethyl 2-(1-Benzyl-2-oxopyrrolidin-3-yl)-2-(1H-inden-2-yl)malonate
- Structure: A malonate ester substituted with a benzyl-pyrrolidinone (five-membered lactam) and indenyl group.
- Synthesis : Involves nucleophilic substitution and stereochemical control, achieving a 4% total yield in a 9-step route. Used as an intermediate in natural product synthesis .
- Key Differences: The pyrrolidinone ring is less strained than azetidine, and the indenyl substituent introduces aromaticity. Lower yield highlights synthetic challenges in stereocomplex systems.
Diethyl Benzylmalonate
- Structure : A simpler malonate ester with a benzyl group.
- Synthesis : Direct alkylation of diethyl malonate with benzyl bromide. High yields are typical due to straightforward reactivity .
- Key Differences : Lacks heterocyclic components, making it less structurally complex. Primarily used as a building block for pharmaceuticals and agrochemicals .
Dimethyl 2-(4,5-Dichloro-2-nitrophenyl)malonate
- Structure : Aromatic nitro and chloro substituents on the malonate core.
- Synthesis : Prepared via nucleophilic aromatic substitution, achieving 100% yield in some cases .
- Key Differences: Electron-withdrawing groups (NO₂, Cl) enhance electrophilicity, contrasting with the electron-rich benzhydryl group in the target compound.
Structural and Reactivity Analysis
Biological Activity
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a compound of interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound contains a malonate moiety linked to a benzhydrylazetidine structure. The synthesis of such compounds often involves the use of chiral malonates, which can be achieved through various catalytic methods, including phase-transfer catalysis. For instance, enantioselective α-alkylation techniques can yield high chemical yields and enantioselectivities, making it feasible to produce compounds like this compound effectively .
Pharmacological Properties
Research indicates that compounds with malonate structures exhibit diverse biological activities, including:
- Neuroprotective Effects : Dimethyl malonate has been shown to cross the blood-brain barrier and reduce neuronal apoptosis, suggesting potential applications in neurodegenerative diseases .
- Antitumor Activity : Some derivatives of malonates have demonstrated antitumor properties, which may extend to this compound .
- Anti-inflammatory Effects : Malonates are also associated with anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Neuroprotective Studies : In models of neurodegeneration, compounds related to dimethyl malonate have been found to enhance neuronal survival and reduce markers of apoptosis.
- Antitumor Research : Investigations into the efficacy of malonate derivatives against various cancer cell lines have shown promising results, indicating potential for development as anticancer agents.
Research Findings
A bibliometric evaluation of compounds related to dimethyl malonate reveals a growing interest in their pharmacological profiles. Key findings include:
Q & A
Q. What are the common synthetic routes for preparing Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate?
- Methodological Answer : The synthesis typically involves sequential esterification and alkylation steps. For example, malonate esters can be synthesized via nucleophilic substitution of a halogenated azetidine intermediate with dimethyl malonate under basic conditions (e.g., NaH or K₂CO₃). Reaction optimization often includes controlling temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield . The benzhydryl group may require protection during synthesis to avoid steric hindrance .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the azetidine ring and benzhydryl substituents. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) validates molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How can researchers design experiments to optimize reaction yields?
- Methodological Answer : Use a factorial design of experiments (DoE) to test variables such as catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity, and reaction time. For example, varying temperatures (60–120°C) and base concentrations (e.g., NaOEt vs. NaOH) can identify optimal conditions. Include control reactions to assess side-product formation .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer : Dimethyl malonate derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyze in aqueous acidic/basic conditions. Stability studies should monitor degradation via HPLC under varying pH, temperature, and light exposure. Storage in inert atmospheres (N₂/Ar) at –20°C is recommended .
Q. How do researchers validate the purity of this compound post-synthesis?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography (GC) are standard. Compare retention times with authentic standards. Elemental analysis (C, H, N) ensures stoichiometric consistency. For trace impurities, use LC-MS or NMR relaxation methods .
Advanced Research Questions
Q. How does the benzhydryl group influence the azetidine ring’s reactivity in nucleophilic substitutions?
- Methodological Answer : The benzhydryl group introduces steric bulk, reducing accessibility to the azetidine’s nitrogen lone pair. Computational modeling (DFT) can quantify steric parameters (e.g., Tolman cone angle) and electron-withdrawing effects. Kinetic studies under pseudo-first-order conditions reveal rate constants for substitutions (e.g., with Grignard reagents) .
Q. What strategies resolve contradictions in reported enzymatic inhibition data for malonate derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Replicate experiments using standardized protocols (e.g., IC₅₀ determination via fluorometric assays). Compare inhibition kinetics (e.g., competitive vs. non-competitive) across enzyme isoforms. Meta-analyses of datasets from sources like EPA hazard assessments can clarify trends .
Q. How can computational chemistry predict the environmental fate of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (log P, BCF). Molecular dynamics simulations predict interactions with soil organic matter. Cross-validate with experimental data from OECD 301/307 tests (e.g., ready biodegradability assays) .
Q. What role does the malonate ester play in modulating biological activity compared to free malonic acid?
- Methodological Answer : Esterification enhances membrane permeability by reducing polarity. Compare in vitro assays (e.g., cell-free enzyme inhibition) with cell-based assays (e.g., cytotoxicity in HEK293 cells). Hydrolysis studies (via esterase exposure) quantify intracellular release of active malonic acid .
Q. How can advanced NMR techniques elucidate conformational dynamics of the azetidine ring?
- Methodological Answer :
Employ 2D NOESY or ROESY to detect through-space interactions between the benzhydryl group and azetidine protons. Variable-temperature NMR (VT-NMR) reveals ring puckering energy barriers. Solid-state NMR (ssNMR) with magic-angle spinning (MAS) resolves crystalline vs. amorphous phase effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
